Fernisone

Descripción general

Descripción

Prednisone, also known as Fernisone, is a synthetic, anti-inflammatory glucocorticoid that derives from cortisone . It is used to treat conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders . Prednisone belongs to a class of drugs known as corticosteroids .

Molecular Structure Analysis

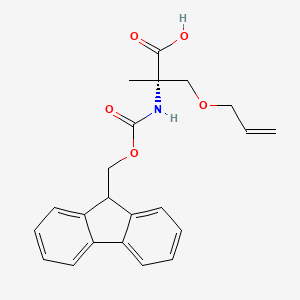

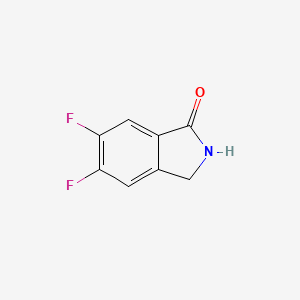

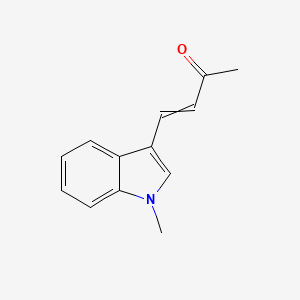

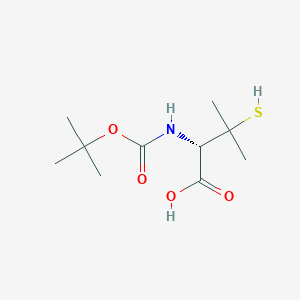

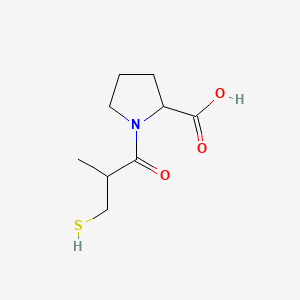

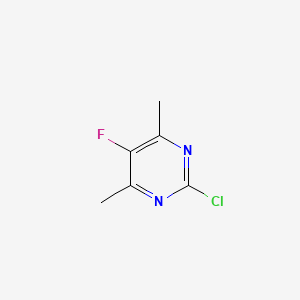

The molecular structure of Prednisone is complex and requires advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.

Chemical Reactions Analysis

The chemical reactions involving Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.

Physical And Chemical Properties Analysis

The physical and chemical properties of Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.

Aplicaciones Científicas De Investigación

Anti-Doping Research

Prednisone is a glucocorticosteroid that’s included in the World Anti-Doping Agency’s (WADA) Prohibited List of substances and methods . It’s prohibited in competition when administered by oral, intravenous, or rectal routes . WADA uses GC/C/IRMS analysis to confirm the exogenous origin of prednisone/prednisolone findings in urine samples collected during anti-doping sessions .

Treatment of Rhinitis and Rhinosinusitis

Prednisone is used in the treatment of rhinitis and rhinosinusitis, common conditions characterized by inflammation of the nasal mucosa . It’s used due to its anti-inflammatory properties . Treatment doses utilized in included studies included prednisone at 30 mg and reduced over 14 days, prednisolone at 60 mg reducing over 17 days, or at constant dosage of 50 mg or 25 mg for 14 days .

Treatment of Chronic Upper Airway Inflammation

Chronic upper airway inflammation is one of the most prevalent chronic disease entities in the world, affecting about 30% of the Western population . Prednisone is used in the treatment of this condition due to its anti-inflammatory properties .

Treatment of Allergic Rhinitis

Allergic rhinitis is a common form of non-infectious rhinitis associated with an IgE-mediated immune response against allergens . Prednisone is used in the treatment of this condition due to its anti-inflammatory properties .

Treatment of Non-Allergic Rhinitis

A substantial group of rhinitis patients has no known allergy and they form a very heterogeneous non-allergic rhinitis patient population suffering from drug-induced rhinitis, occupational rhinitis, irritant-induced rhinitis, hormonally linked rhinitis, and idiopathic rhinitis . Prednisone is used in the treatment of this condition due to its anti-inflammatory properties .

Treatment of Acute Rhinosinusitis

Acute rhinosinusitis is a very common condition and mostly of viral origin . Prednisone is used in the treatment of this condition due to its anti-inflammatory properties .

Mecanismo De Acción

Fernisone, also known as Prednisone, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It is used to treat a variety of conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders .

Target of Action

Fernisone primarily targets the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including the immune response and inflammation .

Mode of Action

Fernisone is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and a suppression of the immune system .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone triggers changes in gene expression . This affects various biochemical pathways, leading to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins . The exact pathways affected can vary depending on the specific condition being treated.

Pharmacokinetics

Fernisone has a bioavailability of 70% and is metabolized in the liver to its active form, prednisolone . The elimination half-life is 3 to 4 hours in adults and 1 to 2 hours in children . It is excreted through the kidneys . The pharmacokinetics of Fernisone can be influenced by factors such as the dose, the patient’s metabolic rate, and other individual characteristics .

Result of Action

The molecular and cellular effects of Fernisone’s action include a decrease in inflammation and a suppression of the immune system . This can result in a reduction of symptoms in conditions such as asthma, rheumatoid arthritis, and various allergic reactions . It should be noted that prolonged use of fernisone can lead to side effects such as muscle weakness, bone loss, and an increased risk of infection .

Action Environment

The action, efficacy, and stability of Fernisone can be influenced by various environmental factors. For example, the presence of other medications can affect the metabolism and effectiveness of Fernisone . Additionally, individual factors such as the patient’s age, overall health status, and specific genetic factors can also influence the drug’s action .

Safety and Hazards

Prednisone has several side effects, including nausea, vomiting, loss of appetite, heartburn, trouble sleeping, increased sweating, or acne . Serious side effects include muscle pain/cramps, irregular heartbeat, weakness, swelling hands/ankles/feet, unusual weight gain, signs of infection, vision problems, symptoms of stomach/intestinal bleeding, mental/mood changes, slow wound healing, thinning skin, bone pain, menstrual period changes, puffy face, seizures, easy bruising/bleeding .

Propiedades

IUPAC Name |

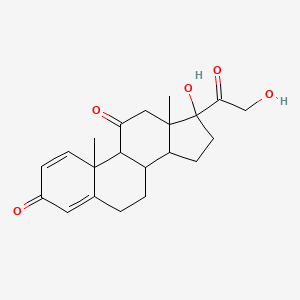

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYZVNMUHMLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858978 | |

| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione | |

CAS RN |

1192475-75-4 | |

| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.